2-(4-Cyclohexylphenoxy)-4,6-dimorpholin-4-yl-1,3,5-triazine
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Overview
Description
4-[4-(4-CYCLOHEXYLPHENOXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE is a complex organic compound that features a morpholine ring and a triazine core. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the morpholine and triazine moieties contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-CYCLOHEXYLPHENOXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a triazine derivative is reacted with a morpholine derivative under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-CYCLOHEXYLPHENOXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or triazine moieties are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, solvents like THF, and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[4-(4-CYCLOHEXYLPHENOXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-CYCLOHEXYLPHENOXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylmorpholine: Shares the morpholine ring but lacks the triazine core.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Contains a triazine core but different substituents.
Uniqueness
4-[4-(4-CYCLOHEXYLPHENOXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE is unique due to the combination of the morpholine ring and the triazine core, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H31N5O3 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[4-(4-cyclohexylphenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C23H31N5O3/c1-2-4-18(5-3-1)19-6-8-20(9-7-19)31-23-25-21(27-10-14-29-15-11-27)24-22(26-23)28-12-16-30-17-13-28/h6-9,18H,1-5,10-17H2 |
InChI Key |
MNVZOHVARDDHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Origin of Product |
United States |
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